molecular formula C16H22O4 B1670439 Dibutyl terephthalate CAS No. 1962-75-0

Dibutyl terephthalate

Cat. No. B1670439
CAS RN: 1962-75-0
M. Wt: 278.34 g/mol
InChI Key: LQLQDKBJAIILIQ-UHFFFAOYSA-N
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Description

Dibutyl terephthalate is a phthalate ester . It is also known by its English name this compound and has a CAS number of 1962-75-0 . Its chemical formula is C16H22O4 and it has a molecular weight of 278.34 .


Synthesis Analysis

The synthesis of this compound can be achieved through the alcoholysis of low-cost waste polyethylene terephthalate (PET) . The optimum reaction conditions include a PET repeat unit to n-butanol ratio of 1:3, a PET to catalyst mass ratio of 5:1, a reaction temperature of 210 ℃, and a reaction time of 8 hours .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . Further structural analysis can be found in the study titled "Structural basis of terephthalate recognition by solute binding protein TphC" .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, compound 1 can decompose to generate monobutenyl terephthalate 8 and butanol terephthalate 16 via TS14 with an energy barrier of 281.5 kJ/mol . Butanol terephthalate 16 can further degrade to form terephthalic acid 12 and butenol via TS15 with an energy barrier of 268.9 kJ/mol .


Physical And Chemical Properties Analysis

This compound has a density of 1.053, a melting point of 16℃, a boiling point of 381.16°C (rough estimate), a flash point of 180.2°C, and a water solubility of 5μg/L at 25℃ .

Scientific Research Applications

Sodium Terephthalate as an Anode Material for Sodium Ion Batteries

Sodium terephthalate derivatives have been synthesized and evaluated as anode materials for sodium-ion batteries, showing promising electrochemical performance. These materials offer excellent capacity retention over cycles, ideal redox potential, and superior rate performance, positioning them as strong candidates for future energy storage technologies (Yuwon Park et al., 2012).

Terephthalate Dosimeter in Sonochemical Studies

The terephthalate dosimeter is widely utilized in sonochemical studies to measure hydroxyl radical production. Through detailed chemical analyses, it has been found effective in tracking sonochemical reactions, providing a reliable method for assessing sonochemical processes and their efficiency (Xingwang Fang et al., 1996).

Encapsulation by Interfacial Polycondensation

Research on the encapsulation of dibutylphthalate using interfacial polycondensation reveals insights into the structural growth of capsule walls. This process, crucial for developing advanced materials with encapsulated active agents, demonstrates the controlled release and protection of the encapsulated substances (Leon M. Janssen & K. Nijenhuis, 1992).

Biodiesel Production Using Waste Polyethylene Terephthalate

Waste polyethylene terephthalate (PET) has been converted into activated carbon, which then serves as a catalyst for the esterification of non-edible oils. This innovative approach not only addresses waste management issues but also contributes to the sustainable production of biodiesel, showcasing the potential of terephthalate derivatives in renewable energy applications (A. B. Fadhil et al., 2016).

Dioctyl Terephthalate Biodegradation

The study on the biodegradation of Dioctyl terephthalate (DOTP) by aerobic composting processes highlights its potential for environmental remediation. It demonstrates that food waste composting can be an effective method for the degradation of DOTP, contributing to the reduction of plastic pollution (Sung-Tse Lee et al., 2019).

Mechanism of Action

Target of Action

Dibutyl terephthalate (DBT) is a phthalate ester, a group of chemicals known to disrupt the endocrine system . DBT primarily targets hormone-dependent structures within the nervous system . It interferes with hormone synthesis, transport, and metabolism, which can induce neurological disorders .

Mode of Action

DBT interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

DBT affects several biochemical pathways. In the degradation of phthalates, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .

Pharmacokinetics

It’s known that dbt can be quickly degraded within a short period, suggesting a rapid metabolism and low fecal cumulative excretion in organisms .

Result of Action

The exposure to DBT can lead to significant health effects. For instance, prenatal exposure to DBT can impair the spatial learning and memory of neonatal and immature organisms, as it reduces the size of the hippocampus and decreases hippocampal synaptogenesis .

Action Environment

The action of DBT can be influenced by environmental factors. For example, certain microorganisms in the environment, such as Aspergillus flavus, can degrade DBT . This fungal strain was able to mineralize 99.34% DBT within 15 days of incubation . The high production of esterases by the fungal strain was responsible for the degradation . Therefore, the presence and activity of such microorganisms can significantly influence the action, efficacy, and stability of DBT in the environment.

Safety and Hazards

Dibutyl terephthalate can penetrate the blood-testis barrier, which interferes with sperm growth and development . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The global Dibutyl Phthalate (DBP) market stood at approximately 220 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . This growth is driven by its use in the lubricating oil, adhesives, and plasticizer industries .

properties

IUPAC Name

dibutyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLQDKBJAIILIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022168
Record name 1,4-Dibutyl benzene-1,4-dicarboxylate
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Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester
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CAS RN

1962-75-0
Record name 1,4-Dibutyl 1,4-benzenedicarboxylate
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Record name Dibutyl terephthalate
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Record name 1962-75-0
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Record name 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester
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Record name 1,4-Dibutyl benzene-1,4-dicarboxylate
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Record name Dibutyl terephthalate
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Record name DIBUTYL TEREPHTHALATE
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Synthesis routes and methods

Procedure details

This compound was prepared by the procedure described for diethyl terephthalate. Typical reagent levels were as follows: terephthaloyl chloride (40.6 g, 0.20 mole), 1-butanol (29.6g, 0.40 mole), and 100 ml of toluene. Product yield was 75% and was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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